N-Bromosaccharin

Catalog No.
S583314
CAS No.
35812-01-2
M.F
C7H4BrNO3S
M. Wt
262.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Bromosaccharin

CAS Number

35812-01-2

Product Name

N-Bromosaccharin

IUPAC Name

2-bromo-1,1-dioxo-1,2-benzothiazol-3-one

Molecular Formula

C7H4BrNO3S

Molecular Weight

262.08 g/mol

InChI

InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H

InChI Key

QRADPXNAURXMSB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br

Synonyms

N-bromosaccharin, NBSA

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br

Catalyst in Organic Transformations

Oxidative Regeneration of Carbonyl Compounds from Oximes

Oxidation of Thiols to Disulfides

Bromination of Anilines and Phenols

Biginelli Reaction

Paal–Knorr Pyrrole Synthesis

N-Bromosaccharin is a chemical compound derived from saccharin, a widely used artificial sweetener. It is characterized by the presence of a bromine atom attached to the nitrogen atom of the saccharin structure, which enhances its reactivity and utility as a reagent in organic chemistry. The molecular formula of N-bromosaccharin is C7_7H6_6BrN1_1O3_3S, and it is often represented as a white to off-white crystalline powder. This compound has gained attention due to its effectiveness in various

In the oxidation of oximes, N-bromosaccharin acts as a source of electrophilic bromine (Br+). The Br+ attacks the oxygen atom of the oxime, leading to the cleavage of the C-N bond and the formation of an aldehyde or ketone. The remaining fragment of N-bromosaccharin combines with a proton (H+) to form sulfamide (NHSO2) [].

N-bromosaccharin can be irritating to the skin, eyes, and respiratory system. It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

N-Bromosaccharin serves as an efficient brominating agent in several organic reactions. Some notable reactions include:

  • Bromination of Aromatic Compounds: N-Bromosaccharin can brominate anilines and phenols under mild conditions, yielding high regioselectivity and excellent yields. This method has been shown to be more effective than traditional reagents like N-bromosuccinimide (NBS) due to its selective nature and ease of use .
  • Oxidative Cleavage: It is also used for the oxidative cleavage of oximes to produce aldehydes and ketones, particularly under microwave irradiation. This reaction is characterized by short reaction times and high yields without over-oxidation .
  • Oxidation of Thiols: N-Bromosaccharin has been utilized for the oxidation of thiols to disulfides, demonstrating chemoselectivity and operational simplicity .

The synthesis of N-bromosaccharin can be accomplished through several methods:

  • Bromination of Sodium Saccharin: The most common method involves the bromination of sodium saccharin using bromine or other brominating agents. This process is straightforward and yields N-bromosaccharin efficiently .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields while simplifying the synthesis process .
  • Green Chemistry Approaches: There are environmentally friendly protocols for synthesizing N-bromosaccharin that minimize waste and utilize safer reagents .

N-Bromosaccharin finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for bromination reactions, particularly where selectivity is crucial.
  • Catalysis: The compound acts as a catalyst in several reactions, improving reaction rates and product yields while maintaining mild conditions .
  • Research: Its unique properties make it a valuable tool in research settings, particularly in studies involving electrophilic reactions.

Research on interaction studies involving N-bromosaccharin focuses on its reactivity with different substrates. For instance, studies have demonstrated its ability to selectively cleave epoxides into vicinal bromohydrins when used alongside phosphines . Furthermore, its interactions with various organic compounds reveal insights into its mechanism as an electrophilic reagent.

Several compounds share structural similarities with N-bromosaccharin but differ in their reactivity or applications. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
N-BromosuccinimideYesMore commonly used for general bromination; less selective than N-bromosaccharin.
Brominated SaccharinsYesVarying degrees of bromination; often less reactive than N-bromosaccharin.
1-Bromo-2-naphtholYesPrimarily used for specific aromatic substitutions; different reactivity profile.
2-BromoanilineYesUsed mainly in amine chemistry; does not possess the same oxidative capabilities.

N-Bromosaccharin stands out due to its dual functionality as both a brominating agent and an oxidizing reagent, making it particularly versatile compared to other similar compounds.

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

35812-01-2

Wikipedia

N-Bromosaccharin

Dates

Modify: 2023-08-15

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